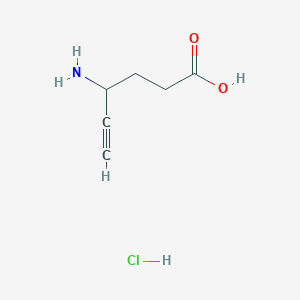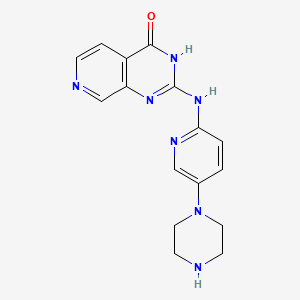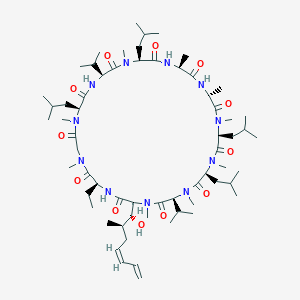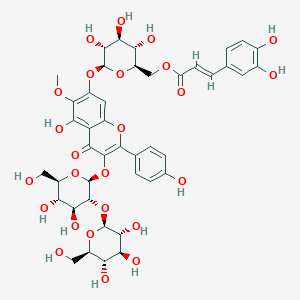
L-Arabinopyranose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arabinopyranose-13C is a compound where the carbon-13 isotope is incorporated into L-Arabinopyranose. This compound is a stable isotope-labeled sugar, which is used extensively in scientific research for tracing and quantification purposes. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinopyranose-13C typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under strict quality control to maintain the integrity of the isotope labeling.
Análisis De Reacciones Químicas
Types of Reactions: L-Arabinopyranose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
L-Arabinopyranose-13C is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used for studying reaction mechanisms and metabolic pathways. In biology, it helps in tracing the incorporation of sugars into biomolecules. In medicine, it is used for studying drug metabolism and pharmacokinetics. Industrial applications include its use in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of L-Arabinopyranose-13C involves its incorporation into various biochemical pathways. The carbon-13 isotope allows for detailed tracking and quantification using NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and utilization of the compound.
Comparación Con Compuestos Similares
L-Arabinopyranose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds like L-Arabinopyranose and D-Arabinopyranose. The stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and quantification. Similar compounds include L-Arabinopyranose, D-Arabinopyranose, and other isotope-labeled sugars.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(3R,4S,5S)-(313C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i4+1 |
Clave InChI |
SRBFZHDQGSBBOR-PEISUAOWSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([13C@H](C(O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


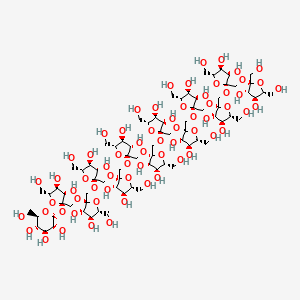
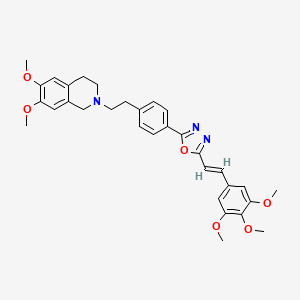

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
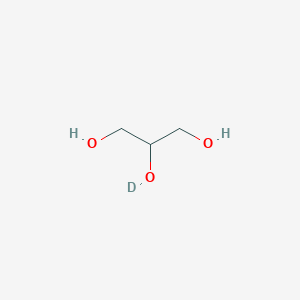

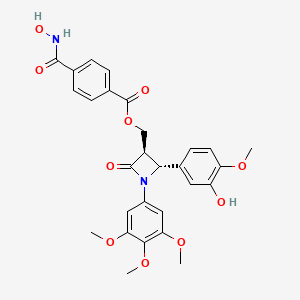
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
